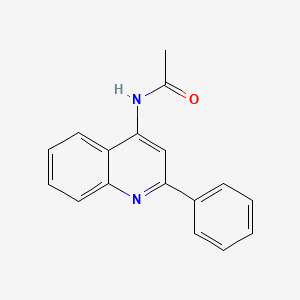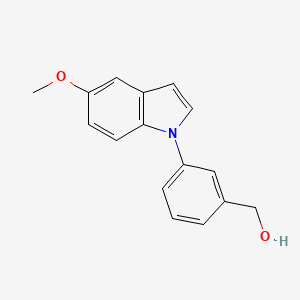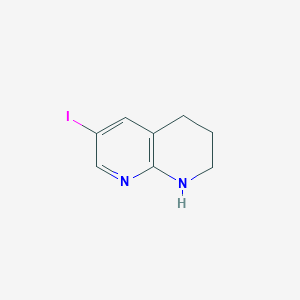![molecular formula C14H19N3O2 B11858957 2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)
2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. It is often utilized as a rigid linker in the development of bifunctional molecules for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the spirocyclic intermediate.
Functionalization of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid involves its role as a linker in bifunctional molecules. In the context of PROTACs, the compound facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein . This process involves specific molecular interactions and pathways, including the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: Another spirocyclic compound used as a linker in PROTAC development.
1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)piperidine-4-carboxylic acid: A similar compound with a different functional group arrangement.
Uniqueness
The uniqueness of 2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid lies in its specific spirocyclic structure and the presence of both pyridine and acetic acid functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable tool in the development of targeted therapeutics .
Propriétés
Formule moléculaire |
C14H19N3O2 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2-[7-(pyridin-4-ylmethyl)-2,7-diazaspiro[3.4]octan-2-yl]acetic acid |
InChI |
InChI=1S/C14H19N3O2/c18-13(19)8-17-10-14(11-17)3-6-16(9-14)7-12-1-4-15-5-2-12/h1-2,4-5H,3,6-11H2,(H,18,19) |
Clé InChI |
WRQYOVWBSPEHCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CN(C2)CC(=O)O)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)








![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)

